2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640863-93-8
VCID: VC11852976
InChI: InChI=1S/C19H24N8/c1-3-15-13(2)21-18(14-4-5-14)22-19(15)26-10-8-25(9-11-26)17-7-6-16-23-20-12-27(16)24-17/h6-7,12,14H,3-5,8-11H2,1-2H3
SMILES: CCC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)C5CC5)C
Molecular Formula: C19H24N8
Molecular Weight: 364.4 g/mol

2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

CAS No.: 2640863-93-8

Cat. No.: VC11852976

Molecular Formula: C19H24N8

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine - 2640863-93-8

Specification

CAS No. 2640863-93-8
Molecular Formula C19H24N8
Molecular Weight 364.4 g/mol
IUPAC Name 6-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C19H24N8/c1-3-15-13(2)21-18(14-4-5-14)22-19(15)26-10-8-25(9-11-26)17-7-6-16-23-20-12-27(16)24-17/h6-7,12,14H,3-5,8-11H2,1-2H3
Standard InChI Key SWGGSRHWBNDAPK-UHFFFAOYSA-N
SMILES CCC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)C5CC5)C
Canonical SMILES CCC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)C5CC5)C

Introduction

Molecular Composition

  • Core Framework: Pyrimidine ring substituted with cyclopropyl, ethyl, and methyl groups.

  • Functional Groups:

    • A triazolo[4,3-b]pyridazine moiety attached via a piperazine linker.

    • Alkyl substituents (cyclopropyl, ethyl, methyl) contributing to hydrophobicity.

Synthesis

The synthesis of compounds like 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{ triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. The process includes:

  • Formation of the Pyrimidine Core:

    • Cyclopropyl and ethyl groups are introduced through alkylation reactions.

    • Methylation of the pyrimidine ring occurs via methyl iodide or similar agents.

  • Triazolo-Pyridazine Synthesis:

    • The triazolo-pyridazine moiety is synthesized by cyclization reactions involving hydrazines and nitriles.

  • Linkage via Piperazine:

    • The piperazine ring serves as a flexible linker between the pyrimidine core and the triazolo-pyridazine group.

    • This step often involves nucleophilic substitution or amidation reactions.

Reaction Scheme (Hypothetical)

text
Pyrimidine Derivative + Piperazine Derivative → Intermediate → Final Compound

Pharmacological Potential

The compound’s structure suggests potential applications in medicinal chemistry:

  • Antiviral Activity:

    • Triazole-containing derivatives are known to inhibit viral enzymes such as RNA-dependent RNA polymerases.

    • The pyridazine moiety may enhance binding to specific viral targets.

  • Anticancer Properties:

    • Nitrogen-rich heterocycles like triazolo-pyridazines have shown cytotoxic effects against cancer cell lines.

    • Piperazine linkers improve bioavailability and target specificity.

  • CNS Activity:

    • Piperazine derivatives are commonly explored for central nervous system (CNS) disorders due to their receptor-binding capabilities.

Molecular Docking Studies

Preliminary in silico studies could explore interactions with biological targets such as:

  • Enzymes (e.g., kinases or polymerases).

  • Receptors (e.g., serotonin or dopamine receptors).

Analytical Characterization

To confirm the identity and purity of the compound, the following methods are employed:

TechniquePurpose
NMR SpectroscopyDetermines structural integrity and confirms substituents on the pyrimidine ring.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies functional groups (e.g., NH, CH, aromatic bonds).
X-ray CrystallographyProvides detailed three-dimensional structural data (if crystalline).

Research Applications

This compound has broad applications in drug discovery programs due to its diverse functional groups and heterocyclic framework:

  • Lead Optimization:

    • Serves as a scaffold for designing inhibitors targeting enzymes or receptors.

  • Structure-Activity Relationship (SAR) Studies:

    • Variations in substituents can be explored to enhance pharmacokinetics or efficacy.

  • Synthetic Methodology Development:

    • Offers opportunities for developing novel synthetic routes for related heterocycles.

Challenges

  • Complex synthesis requiring precise reaction conditions.

  • Limited solubility in aqueous media may affect bioavailability.

Future Directions

  • Further exploration of biological activity through high-throughput screening.

  • Structural modifications to improve pharmacokinetic properties.

  • Development of analogs targeting specific diseases such as cancer or viral infections.

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